[1,1'-biphenyl]-4-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,1’-Biphenyl]-4-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone is a complex organic compound that features a biphenyl group linked to a dihydropyrido[4,3-d]pyrimidine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Mechanism of Action
Target of Action
The primary targets of the compound 6-{[1,1’-biphenyl]-4-carbonyl}-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine are cyclin-dependent kinases (CDKs) . CDKs play a crucial role in regulating the cell cycle and transcription, making them interesting targets for cancer chemotherapy .
Mode of Action
The compound 6-{[1,1’-biphenyl]-4-carbonyl}-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine interacts with its targets, the CDKs, by inhibiting their activity . This inhibition disrupts the normal function of CDKs in cell cycle regulation and transcription, leading to alterations in cellular processes .
Biochemical Pathways
The compound 6-{[1,1’-biphenyl]-4-carbonyl}-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine affects the biochemical pathways associated with cell cycle regulation and transcription . By inhibiting CDKs, it disrupts the normal progression of the cell cycle and the process of transcription, leading to downstream effects such as cell growth inhibition .
Result of Action
The result of the action of the compound 6-{[1,1’-biphenyl]-4-carbonyl}-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is the inhibition of cell growth . By inhibiting CDKs, it disrupts the normal progression of the cell cycle, leading to a halt in cell division and growth . This makes it a potential therapeutic agent for conditions characterized by uncontrolled cell growth, such as cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-biphenyl]-4-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the biphenyl derivative, followed by the construction of the dihydropyrido[4,3-d]pyrimidine ring system. Key steps include:
Formation of the Biphenyl Derivative: This can be achieved through Suzuki coupling reactions, where a halogenated biphenyl reacts with a boronic acid derivative in the presence of a palladium catalyst.
Construction of the Pyrido[4,3-d]pyrimidine Ring: This involves cyclization reactions using appropriate precursors such as pyrimidine and pyridine derivatives. .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
[1,1’-Biphenyl]-4-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form unsaturated derivatives, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its fully saturated form, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles, and electrophiles under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties .
Scientific Research Applications
[1,1’-Biphenyl]-4-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of tyrosine kinase inhibitors, which are used in cancer treatment.
Biological Studies: The compound is used to study enzyme inhibition and receptor binding, providing insights into cellular signaling pathways.
Industrial Applications: It is utilized in the synthesis of advanced materials and as a precursor for other biologically active compounds.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-7(8H)-ones: These compounds share a similar core structure and are also used in the development of kinase inhibitors.
Biphenyl Derivatives: Other biphenyl-based compounds are used in various applications, including pharmaceuticals and materials science.
Uniqueness
What sets [1,1’-biphenyl]-4-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone apart is its unique combination of the biphenyl and dihydropyrido[4,3-d]pyrimidine moieties, which confer distinct biological activities and chemical properties. This dual functionality makes it a versatile compound for various research and industrial applications .
Properties
IUPAC Name |
7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl-(4-phenylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O/c24-20(23-11-10-19-18(13-23)12-21-14-22-19)17-8-6-16(7-9-17)15-4-2-1-3-5-15/h1-9,12,14H,10-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEZCTECZTGGGIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.